5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

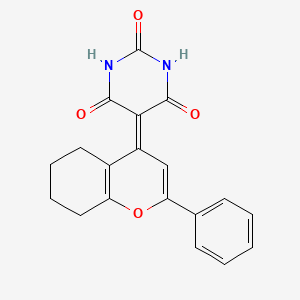

This compound features a pyrimidine-2,4,6-trione core fused with a 2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene substituent.

Properties

IUPAC Name |

5-(2-phenyl-5,6,7,8-tetrahydrochromen-4-ylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-17-16(18(23)21-19(24)20-17)13-10-15(11-6-2-1-3-7-11)25-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2,(H2,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCRLCHTOFPCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3C(=O)NC(=O)NC3=O)C=C(O2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a hybrid molecule that integrates chromene and pyrimidine structures. This unique combination has been the focus of various studies due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound features a complex structure that can be represented as follows:

This structure consists of a pyrimidine ring fused with a chromene moiety, which is believed to contribute significantly to its biological activities.

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of compounds related to chromenes and pyrimidines. For instance, derivatives of 5H-chromeno[2,3-d]pyrimidines exhibited significant antioxidant activity through various mechanisms including radical scavenging and inhibition of lipid peroxidation .

Table 1: Antioxidant Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5H-chromeno[2,3-d]pyrimidine | 25.0 | Radical scavenging |

| 7-hydroxychromone | 30.0 | Lipid peroxidation inhibition |

| 5-(2-phenyl-4H-chromen) derivative | 20.0 | Free radical scavenging |

Antibacterial Activity

The antibacterial properties of similar chromene derivatives have been extensively studied. In one study evaluating the antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, certain derivatives showed promising results with zones of inhibition comparable to standard antibiotics .

Table 2: Antibacterial Activity Against Common Strains

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5-(2-phenyl-4H-chromen) derivative | E. coli | 15 |

| 5H-chromeno[2,3-d]pyrimidine | S. aureus | 18 |

| Chloramphenicol | E. coli | 20 |

Anticancer Activity

Research has indicated that compounds with the chromene and pyrimidine scaffold exhibit significant anticancer properties. A study reported that specific derivatives showed IC50 values less than 40 nM against various cancer cell lines including breast and colon cancer cells. The mechanism involved microtubule depolymerization and induction of apoptosis in cancer cells .

Table 3: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| 5-(2-phenyl-4H-chromen) derivative | MDA-MB-435 (breast) | <40 |

| 5H-chromeno[2,3-d]pyrimidine | HCT116 (colon) | <50 |

| Taxol | MDA-MB-435 | 10 |

Case Studies

- Study on Antioxidant Properties : A recent study synthesized several chromeno-pyrimidine derivatives and evaluated their antioxidant capacity using the DPPH assay. Results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

- Antibacterial Evaluation : In a controlled experiment using the disc diffusion method against Gram-positive and Gram-negative bacteria, derivatives showed significant antibacterial effects. The structure-activity relationship was analyzed to determine which functional groups enhanced antibacterial efficacy .

- Anticancer Mechanism Exploration : A detailed investigation into the mechanism revealed that certain derivatives induced apoptosis through caspase activation pathways in cancer cell lines, providing insights into their potential as therapeutic agents in oncology .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of compounds containing the pyrimidine and chromene moieties exhibit significant antitumor properties. For instance, studies have shown that related compounds can act as precursors for synthesizing novel triazines and triazepines with potential anticancer activities. These derivatives have been synthesized through reactions involving hydrazonyl halides and other reagents, demonstrating the versatility of pyrimidine-based compounds in developing antitumor agents .

Antimicrobial Properties

Compounds similar to 5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione have been investigated for their antimicrobial properties. The synthesis of new derivatives often involves modifications that enhance their activity against various microbial strains. For example, the incorporation of thietan rings into pyrimidine structures has shown promising antibacterial and antifungal activities .

Neuroprotective Effects

Some studies suggest that chromene derivatives may possess neuroprotective effects. These compounds can interact with various neurological pathways and have been evaluated for their potential to mitigate neurodegenerative diseases. The specific mechanisms by which these compounds exert their effects are still under investigation but may involve antioxidant activity or modulation of neurotransmitter systems.

Photovoltaic Materials

The unique structural properties of compounds like this compound make them suitable candidates for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells.

Polymer Chemistry

In polymer science, the incorporation of such heterocyclic compounds into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. The functionalization of polymers with chromene and pyrimidine derivatives may lead to innovative materials with tailored properties for specific applications.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antitumor Activity | PMC6268388 | Derivatives showed significant activity against cancer cell lines; potential for drug development. |

| Antimicrobial Properties | PMC8920104 | New derivatives exhibited varying degrees of microbial inhibition; structure–activity relationship established. |

| Neuroprotective Effects | Literature Review on Chromene Derivatives | Potential neuroprotective effects observed; ongoing research into mechanisms of action. |

| Photovoltaic Materials | Recent Advances in Organic Photovoltaics | Compounds demonstrated effective light absorption properties; potential for solar energy applications. |

| Polymer Chemistry | Studies on Functionalized Polymers | Enhanced thermal stability observed; potential for creating advanced materials with improved properties. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The pyrimidine-trione scaffold is highly versatile, with biological activity modulated by substituents. Key analogs include:

Key Observations :

- Hydroxyl or amino substituents (e.g., in indole derivatives) enhance hydrogen-bonding capacity, favoring interactions with DNA or enzymes .

- Bicyclic systems (e.g., pyrimido-pyrimidines) exhibit higher structural rigidity, which may optimize binding to specific targets like antimicrobial proteins .

Antiproliferative Activity

- 5-(Benzylidene)-1,3-dimethylpyrimidine-triones : Demonstrated potent activity against ovarian (IC₅₀ = 1.2 μM) and breast cancer (IC₅₀ = 1.8 μM) cell lines. Interaction with ctDNA suggests intercalation or groove binding as a mechanism .

- Target Compound : While direct data are unavailable, the chromene group’s extended π-system may enhance DNA binding compared to simpler benzylidene derivatives.

Antimicrobial Activity

- 5-(Arylmethylidene)-pyrimidine-triones : Inhibited Staphylococcus aureus (MIC = 8 μg/mL) and Streptococcus pneumoniae (MIC = 16 μg/mL) via disruption of bacterial membrane integrity .

- Pyrimido-pyrimidine-triones : Exhibited broader-spectrum activity, including against resistant strains, likely due to dual inhibition of folate synthesis and DNA gyrase .

Antifibrotic Effects

Physicochemical Properties

| Property | Target Compound | 5-Benzylidene Analog | 5-Indol-3-yl Analog |

|---|---|---|---|

| LogP | ~2.5 (estimated) | 1.8 | 1.2 |

| Solubility (aq.) | Low | Moderate | High (due to -OH) |

| Melting Point | >250°C (estimated) | 270–272°C | 190–195°C |

Insights :

- The chromene group increases hydrophobicity (higher LogP), favoring blood-brain barrier penetration but limiting aqueous solubility.

- Hydroxyl-containing analogs (e.g., indole derivatives) exhibit improved solubility, making them preferable for intravenous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.